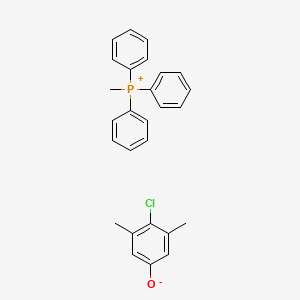
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in developing new antibiotics or disinfectants.
Medicine: Research has explored its potential as an antifungal agent and its use in treating infections.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar antimicrobial properties but different chemical reactivity.
Methyl(triphenyl)phosphonium chloride: Another related compound used in organic synthesis but with different applications and properties.
Uniqueness
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphonium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
94201-78-2 |
|---|---|
Fórmula molecular |
C27H26ClOP |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C8H9ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(10)4-6(2)8(5)9/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
KIYBBTXHEZDDLJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



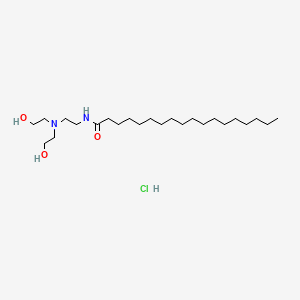
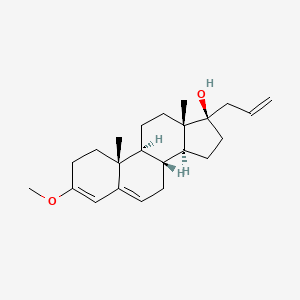

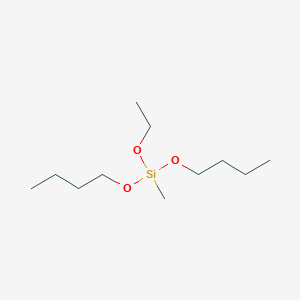





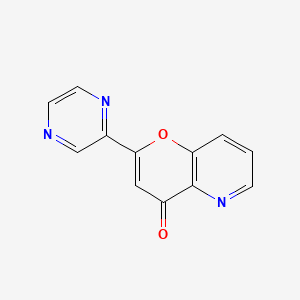

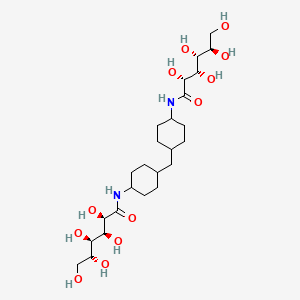
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)
